molecular formula C13H7BrN4 B565058 7-(3-Bromophenyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile CAS No. 933054-30-9

7-(3-Bromophenyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile

Cat. No.: B565058
CAS No.: 933054-30-9
M. Wt: 299.131
InChI Key: YKKBPEKMOUHSEU-UHFFFAOYSA-N
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Description

7-(3-Bromophenyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile is a chemical compound based on the pyrazolo[1,5-a]pyrimidine (PP) core, a privileged scaffold in medicinal chemistry and drug discovery . This fused, planar N-heterocyclic system is recognized as a potent framework for developing protein kinase inhibitors (PKIs) for targeted cancer therapy . Kinases are key regulators of cellular signaling, and their dysregulation is a hallmark of many cancers, making them critical therapeutic targets . The pyrazolo[1,5-a]pyrimidine core is a versatile structure that allows for extensive functionalization, enabling researchers to fine-tune molecular properties and biological activity for specific targets . Compounds featuring this scaffold have been investigated as inhibitors for a range of kinases, including but not limited to CK2, EGFR, B-Raf, MEK, and various Cyclin-Dependent Kinases (CDKs) . These inhibitors can act through ATP-competitive or allosteric mechanisms to disrupt oncogenic signaling pathways . Furthermore, research into PP-based compounds has expanded into immunology, with some derivatives being developed as potent and selective inhibitors of phosphoinositide 3-kinases (PI3Ks), such as the PI3Kδ and PI3Kγ isoforms, which are promising targets for inflammatory and autoimmune diseases as well as hematological malignancies . The 3-bromophenyl substituent in this particular compound is an example of the aromatic modifications commonly explored at the 7-position of the PP core to modulate electronic properties, lipophilicity, and binding interactions with enzymatic targets . As such, this compound serves as a valuable building block for chemical synthesis and a key intermediate for researchers engaged in structure-activity relationship (SAR) studies to develop novel therapeutic agents in oncology and beyond.

Properties

IUPAC Name

7-(3-bromophenyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7BrN4/c14-11-3-1-2-9(6-11)12-4-5-16-13-10(7-15)8-17-18(12)13/h1-6,8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKKBPEKMOUHSEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)C2=CC=NC3=C(C=NN23)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7BrN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40675731
Record name 7-(3-Bromophenyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40675731
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

933054-30-9
Record name 7-(3-Bromophenyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=933054-30-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-(3-Bromophenyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40675731
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Comparative Analysis of Methods

MethodYield (%)Temperature (°C)Catalysts/ReagentsAdvantagesLimitations
Cyclocondensation68–7525–100Enamines, DMFHigh regioselectivityLong reaction time
Acid-Catalyzed87–92110–120H₂SO₄, acetic acidCost-effective, scalableRequires strong acids
Palladium-Catalyzed78–85100Pd(OAc)₂, BINAPPrecise substitution controlSensitive to moisture/oxygen
Malonic Acid70–7680–90Malonyl chloride, HClMild conditionsLower yield compared to others

Mechanistic Insights and Side Reactions

Cyclocondensation methods predominantly follow a stepwise mechanism:

  • Nucleophilic Attack : The amino group of the pyrazole attacks the electrophilic carbonyl of the diketone or enamine.

  • Cyclization : Intramolecular dehydration forms the pyrimidine ring.

  • Aromatization : Elimination of water or small molecules yields the conjugated heterocycle.

Common side reactions include:

  • Over-bromination at unintended positions.

  • Hydrolysis of the cyano group under strongly acidic conditions.

  • Pd catalyst deactivation due to bromide ions in cross-coupling .

Chemical Reactions Analysis

7-(3-Bromophenyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile can undergo various chemical reactions, including:

Mechanism of Action

The mechanism of action of 7-(3-Bromophenyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by inhibiting certain enzymes or receptors involved in cellular processes. For example, it may inhibit kinases or other signaling molecules, leading to the modulation of cell proliferation and apoptosis .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The pharmacological and physicochemical properties of pyrazolo[1,5-a]pyrimidine derivatives are highly dependent on substituents at positions 5, 6, and 5. Key comparisons include:

Compound Position 7 Substituent Position 5 Substituent Key Properties/Applications Reference
7-(3-Bromophenyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile 3-Bromophenyl H (unsubstituted) High lipophilicity; potential kinase inhibition
7-(2-Chlorophenylamino)-5-((2-[18F]fluoroethoxy)methyl)-3-carbonitrile 2-Chlorophenylamino [18F]fluoroethoxymethyl PET tumor imaging agent; 25% radiochemical yield
7-Amino-6-(4-chlorophenyl)-3-carbonitrile Amino 4-Chlorophenyl Fluorescence (λem = 393–414 nm)
5-Methyl-7-(phenyl)-3-carbonitrile Phenyl Methyl Hypnotic activity (e.g., derivative 1c)
7-(Trifluoromethyl)-3-carbonitrile Trifluoromethyl H Enhanced lipophilicity; sold as research chemical
  • Substituent Impact: Electron-withdrawing groups (e.g., Br, Cl, CN) improve metabolic stability and target affinity . Polar groups (e.g., [18F]fluoroethoxymethyl) enhance water solubility and tumor uptake in PET imaging . Amino groups at position 7 (e.g., 7-amino-6-phenyl derivatives) increase fluorescence intensity, making them suitable for optical imaging .

Physicochemical Properties

  • Melting Points: 7-(3-Bromophenyl) derivatives typically exhibit higher melting points (>300°C) due to strong intermolecular interactions, whereas methyl or amino-substituted analogs melt at lower temperatures (e.g., 218–219°C for 5b) .
  • Lipophilicity :
    • LogP values increase with halogen size (Br > Cl > F) and trifluoromethyl groups, influencing blood-brain barrier penetration and bioavailability .

Biological Activity

7-(3-Bromophenyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile (CAS No. 933054-30-9) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an anticancer agent. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various cancer cell lines, and comparative analysis with similar compounds.

Chemical Structure and Properties

The chemical structure of this compound features a pyrazolo-pyrimidine core with a bromophenyl substituent. Its molecular formula is C13H7BrN4C_{13}H_7BrN_4, and it has been synthesized through various methods, typically involving the reaction of 3-bromobenzaldehyde with hydrazine derivatives followed by cyclization processes.

The biological activity of this compound is primarily attributed to its role as a kinase inhibitor. It has shown significant inhibition of Pim-1 and Flt-3 kinases, which are crucial in regulating cell proliferation and survival pathways in cancer cells. The inhibition of these kinases leads to decreased phosphorylation of proteins involved in cell survival, such as BAD (BCL-2 antagonist of cell death), ultimately promoting apoptosis in cancer cells .

Anticancer Activity

Numerous studies have evaluated the anticancer potential of this compound against various cancer cell lines. Its effectiveness has been demonstrated through several assays:

  • Inhibition of Cell Proliferation : The compound exhibited significant growth inhibition across multiple cancer cell lines. For instance, a study reported an average growth inhibition (GI%) of 43.9% across 56 different cancer cell lines .
  • Cell Cycle Arrest : Treatment with this compound resulted in G0-G1 phase arrest in renal carcinoma cells (RFX 393), indicating its potential to halt cancer progression by preventing cells from entering the S phase necessary for DNA replication .

Comparative Analysis

To understand the unique properties of this compound, it is essential to compare it with other pyrazolo[1,5-a]pyrimidine derivatives:

Compound NameIC50 (µM)Target KinaseActivity Profile
7-(4-Bromophenyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile 15.0Pim-1Moderate inhibition
5-Chloro-7-(1-methylethyl)amino)pyrazolo[1,5-a]pyrimidine-3-carbonitrile 12.0CDK2Strong inhibition
This compound 9.0Pim-1High selectivity and potency

This table illustrates that while other compounds also exhibit anticancer properties, this compound shows superior potency against Pim-1 at lower concentrations.

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

  • Pim-1 Inhibition Study : A detailed examination showed that at concentrations as low as 1 µM , the compound inhibited Pim-1 activity by over 98% , demonstrating its efficacy as a selective kinase inhibitor .
  • Dual Kinase Inhibition : Another study found that this compound not only inhibits Pim-1 but also affects Flt-3 activity significantly without impacting hERG channels at therapeutic concentrations (>30 µM), suggesting a favorable safety profile for further development .

Q & A

Q. Experimental Design :

  • In vitro assays : Measure IC₅₀ against target enzymes (e.g., PI3Kα in ).
  • Docking studies : Use PyMOL or AutoDock to predict binding modes.

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